molecular formula C22H32N6O8 B590837 alpha-Cgrp (33-37) (rat) CAS No. 132917-50-1

alpha-Cgrp (33-37) (rat)

Cat. No.: B590837
CAS No.: 132917-50-1
M. Wt: 508.532
InChI Key: BQJVRVCXUISVFV-TUUVXOQKSA-N
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Description

Overview of the Calcitonin Gene-Related Peptide Family and Isoforms in Rodents

The calcitonin gene family of peptides, including CGRP, is characterized by structural similarities essential for their function. mdpi.com In rodents, as in humans, there are two CGRP isoforms: α-CGRP and β-CGRP. nih.govahajournals.org In rats, these two isoforms differ by only a single amino acid. interchim.fraai.org While both are biologically active, their distribution and expression levels vary. nih.gov

alpha-CGRP (α-CGRP): This is the predominant form found in sensory neurons, particularly in the dorsal root ganglia. nih.govahajournals.org It is produced through alternative splicing of the calcitonin/α-CGRP gene. ahajournals.orgahajournals.org

beta-CGRP (β-CGRP): This isoform is primarily expressed in the enteric nervous system (the nervous system of the gastrointestinal tract). nih.govfrontiersin.org

Studies have shown that in the dorsal root ganglia and peripheral tissues where CGRP is mainly localized to sensory fibers, α-CGRP concentrations are significantly higher than β-CGRP concentrations. nih.gov Conversely, in the intestine, β-CGRP is the more abundant form. nih.gov Both isoforms have been identified in the rat amygdala. nih.gov

Table 1: Comparison of alpha-CGRP and beta-CGRP in Rats

Feature alpha-CGRP (α-CGRP) beta-CGRP (β-CGRP)
Primary Location Sensory neurons (e.g., dorsal root ganglia) nih.govahajournals.org Enteric neurons nih.govfrontiersin.org
Relative Concentration in Sensory Nerves 3 to 6 times greater than β-CGRP nih.gov Lower than α-CGRP nih.gov
Relative Concentration in Intestine Lower than β-CGRP nih.gov Up to 7 times greater than α-CGRP nih.gov
Biological Activity Potent vasodilator, involved in cardiovascular regulation and pain transmission wikipedia.orgfrontiersin.orgfrontiersin.org Also biologically active, with some overlapping and some distinct functions nih.govpnas.org

Biological Significance of alpha-CGRP in Rodent Physiology and Pathophysiology

Alpha-CGRP is a highly potent vasodilator and plays a crucial role in cardiovascular homeostasis. wikipedia.orgnih.govfrontiersin.org Its release from sensory nerves can lead to a decrease in blood pressure and an increase in heart rate. frontiersin.orgtargetmol.com Research in rats has demonstrated that α-CGRP is involved in regulating blood flow and has protective effects in various cardiovascular diseases. frontiersin.orgfrontiersin.orgfrontiersin.org

In pathophysiological states, such as hypertension, the expression of α-CGRP can be altered. For instance, in some models of hypertension in rats, there is an increased expression of α-CGRP, which is thought to be a compensatory mechanism to counteract the high blood pressure. frontiersin.orgfrontiersin.orgahajournals.org Conversely, in spontaneously hypertensive rats, a decrease in CGRP levels has been observed. frontiersin.orgfrontiersin.org

Beyond its cardiovascular effects, α-CGRP is also implicated in nociception (the processing of pain signals) and inflammation. wikipedia.orgtargetmol.com It is released from sensory nerve fibers and can contribute to the transmission of pain. wikipedia.org

Contextualization of alpha-CGRP (33-37) (rat) within CGRP Fragment Research

Research into CGRP has not been limited to the full-length peptide. Various fragments of CGRP have been synthesized and studied to understand the structure-activity relationships of the peptide and to develop receptor antagonists. nih.govresearchgate.net C-terminal fragments of CGRP, such as CGRP(8-37), have been widely used as competitive antagonists at CGRP receptors. researchgate.netahajournals.orgcaymanchem.combachem.com These antagonists block the effects of CGRP and have been instrumental in elucidating the peptide's physiological roles. ahajournals.orgnih.gov

The fragment alpha-CGRP (33-37) represents the C-terminal five amino acids of the full-length rat α-CGRP peptide. The amino acid sequence is H-Gly-Ser-Glu-Ala-Phe-NH2. interchim.fr While much of the antagonist research has focused on the longer C-terminal fragment CGRP(8-37), the study of smaller fragments like alpha-CGRP (33-37) contributes to a more detailed understanding of the minimal structural requirements for receptor interaction. Although shorter C-terminal fragments generally show reduced potency compared to CGRP(8-37), their investigation is crucial for mapping the binding and activation domains of the CGRP receptor. researchgate.net

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJVRVCXUISVFV-TUUVXOQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Aspects of Alpha Cgrp Fragments Relevant to Receptor Interaction in Rodents

Amino Acid Sequence and C-Terminal Domain Characteristics of alpha-CGRP (33-37) (rat)

The alpha-CGRP (33-37) fragment in rats is a pentapeptide, representing the five amino acids at the C-terminal end of the full-length alpha-CGRP molecule. This fragment is amidated at the C-terminus, a common feature for CGRP that is crucial for its biological activity. nih.gov

The specific amino acid sequence for the rat variant of this fragment is: Gly-Ser-Glu-Ala-Phe-NH₂ elabscience.com

This can be represented using the one-letter code as: GSEAF-NH₂ elabscience.com

Structurally, the full-length alpha-CGRP is understood to have four domains. frontiersin.org The C-terminal region, designated as Domain 4 (residues 28-37), which includes the 33-37 sequence, is characterized by two turn regions. nih.govfrontiersin.org These turns, centered around Proline residues at positions 29 and 34 in the full peptide, help form a putative binding epitope, which is critical for the initial interaction with the CGRP receptor. frontiersin.orgmpg.de

CompoundAmino Acid Sequence (Three-Letter Code)Amino Acid Sequence (One-Letter Code)Molecular FormulaMolecular Weight (Calculated)
alpha-CGRP (33-37) (rat)Gly-Ser-Glu-Ala-Phe-NH₂GSEAF-NH₂C₂₂H₃₂N₆O₈508.54

Structure-Function Relationships of alpha-CGRP Peptide Fragments in Rodents

The biological activity of CGRP is dictated by a "two-domain" model of interaction with its receptor. biorxiv.org Different parts of the peptide are responsible for either receptor activation or receptor binding, a principle established through extensive structure-activity relationship studies. mpg.de

The N-terminus of the full-length alpha-CGRP molecule is essential for receptor activation. frontiersin.orgnih.govfrontiersin.org This region, spanning amino acid residues 1-7, forms a disulfide-bonded ring structure between cysteine residues at positions 2 and 7. frontiersin.orgresearchgate.net This ring is the activation domain of the peptide. frontiersin.orgresearchgate.net Truncation or removal of these first seven amino acids results in peptide fragments that can still bind to the receptor but cannot activate it, thereby losing their agonist properties. frontiersin.orgnih.govnih.gov For instance, while the full peptide produces effects like hypotension in rats, N-terminal fragments such as CGRP-(1-12) and CGRP-(1-15) show some biological agonist activity, albeit with less potency, highlighting that residues beyond the 1-7 ring contribute to this activation. researchgate.net

In contrast to the N-terminus, the C-terminal portion of alpha-CGRP is primarily responsible for high-affinity binding to the CGRP receptor. frontiersin.orgfrontiersin.orgfrontiersin.org The fragment alpha-CGRP (8-37), which lacks the N-terminal activation domain, is the archetypal example of this principle. frontiersin.org It acts as a competitive CGRP receptor antagonist because it binds to the receptor with high affinity but fails to induce a biological response. frontiersin.orgfrontiersin.orgnih.gov The region from residues 8-18 forms an alpha-helix, and its deletion can decrease binding affinity by 50- to 100-fold. frontiersin.orgnih.gov Further truncations are possible, and studies have shown that even shorter C-terminal fragments, such as [Tyr0]-CGRP (28-37), can bind to the receptor, although the affinity is significantly reduced. mpg.de This demonstrates that the C-terminal portion of the peptide anchors the ligand to the receptor, a prerequisite for the N-terminal domain to initiate activation. mpg.de

Interaction of alpha-CGRP Fragments with CGRP Receptors

The effects of alpha-CGRP and its fragments are mediated through a specific and complex receptor structure. Understanding this receptor is key to comprehending the binding and selectivity of different peptide fragments.

The functional CGRP receptor is not a single protein but a heterotrimeric complex composed of three distinct protein subunits. frontiersin.orgresearchgate.netresearchgate.net

Calcitonin Receptor-Like Receptor (CLR) : This is a Class B G-protein-coupled receptor (GPCR) with a characteristic seven-transmembrane domain structure. cellsignal.comfrontiersin.org By itself, CLR cannot function as a CGRP receptor.

Receptor Activity-Modifying Protein 1 (RAMP1) : A single-transmembrane protein that is essential for the function of CLR. cellsignal.comnih.gov RAMP1 traffics the CLR to the cell surface and, crucially, confers ligand specificity, determining that the complex will bind CGRP with high affinity. interchim.frnih.gov The combination of CLR and RAMP1 forms the core of the CGRP receptor. frontiersin.org

Receptor Component Protein (RCP) : A small intracellular protein that links the CLR/RAMP1 complex to intracellular G-protein signaling pathways, which are necessary for the signal transduction that follows peptide binding. frontiersin.orgfrontiersin.orgfrontiersin.org

All three components—CLR, RAMP1, and RCP—are required to form a fully functional CGRP receptor that can bind the peptide and elicit a cellular response. frontiersin.orgfrontiersin.org

C-terminal fragments of alpha-CGRP, most notably alpha-CGRP (8-37), are well-characterized for their binding properties at CGRP receptors. As an antagonist, rat alpha-CGRP (8-37) binds with high affinity to the CGRP receptor subtype known as CGRP1, which is formed by the CLR/RAMP1 complex. nih.govnih.govbiocrick.com

Studies using rat L6 cells, which express rat CLR and RAMP1, have provided specific data on the binding affinity of this fragment. nih.govnih.gov The potency of an antagonist is often expressed as a pA₂ or pK_b value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher value indicates greater potency. The binding affinity can also be expressed as a pKi value, the negative logarithm of the binding affinity (Ki) of a ligand.

CompoundCell Line (Species)Receptor ExpressedAffinity/Potency ValueReference
alpha-CGRP (8-37) (human)SK-N-MC (human)human CLR and RAMP1pKi = 8.22 nih.gov
alpha-CGRP (8-37) (human)SK-N-MC (human)human CLR and RAMP1pA₂ = 8.95 ± 0.04 nih.gov
alpha-CGRP (8-37) (human)L6 (rat)rat CLR and RAMP1pA₂ = 8.76 ± 0.04 nih.gov

The similar high affinity of CGRP (8-37) at both human and rat CGRP1 receptors indicates that the binding site for this C-terminal fragment is well-conserved across these species. nih.gov This high-affinity binding, coupled with a lack of receptor activation, solidifies the role of the C-terminal portion of alpha-CGRP as the primary binding domain and establishes fragments like alpha-CGRP (8-37) as selective tools for studying CGRP1 receptor function. nih.govnih.gov

Mechanisms of Competitive Antagonism by alpha-CGRP (8-37) (rat) at the CGRP Receptor

The truncated peptide fragment α-CGRP (8-37) is a well-established competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor. frontiersin.orgnih.gov Its mechanism of action is rooted in its ability to bind to the CGRP receptor with high affinity without eliciting the conformational changes necessary for receptor activation and subsequent intracellular signaling. frontiersin.orgfrontiersin.org This antagonistic activity is primarily attributed to the absence of the first seven N-terminal amino acids, which are crucial for receptor activation. frontiersin.orgnih.gov

The CGRP receptor is a heterodimeric complex composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). frontiersin.orgnih.govnih.gov Both components are essential for forming a functional CGRP receptor. frontiersin.orgfrontiersin.org The binding of CGRP and its antagonists is a complex process involving interactions with both CLR and RAMP1. portlandpress.com

The mechanism of competitive antagonism by α-CGRP (8-37) involves several key structural and molecular interactions:

Binding to the Receptor Complex: α-CGRP (8-37) binds to the CGRP receptor, competing with the endogenous ligand, α-CGRP. frontiersin.org This binding is characterized by high affinity, although it is approximately 10-fold lower than that of the full-length α-CGRP. frontiersin.org The fragment corresponds to amino acids 8-37 of rodent α-CGRP and selectively binds to the CGRP receptor complex formed by CLR and RAMP1. caymanchem.com Studies have shown that α-CGRP (8-37) has a high affinity for CGRP receptors in rat brain membrane preparations. nih.gov

Role of the Amphipathic α-Helix (Residues 8-18): A critical structural feature of α-CGRP (8-37) is the amphipathic α-helix spanning residues 8-18. nih.govnih.gov This helical structure is essential for high-affinity binding to the receptor. nih.gov Deletion or disruption of this helix, for instance by introducing a bend, significantly reduces the antagonist's affinity. nih.govnih.gov The amphipathic nature of this helix, with its distinct hydrophobic and hydrophilic faces, is thought to be more critical for binding than specific side-chain interactions. nih.gov Specific residues within this helix, such as Arginine-11 and Arginine-18, play a key role in maintaining high-affinity binding through specific electrostatic interactions. nih.gov

Interaction with the Extracellular Domains: The C-terminal portion of α-CGRP (8-37) (residues 28-37) is believed to interact with the N-terminal extracellular domains of both CLR and RAMP1. portlandpress.comresearchgate.net This initial interaction is a key step in the "two-domain" binding model, where the C-terminus of the ligand docks with the extracellular part of the receptor. frontiersin.org The final residue, Phenylalanine-37, is particularly important for high-affinity binding. acs.org

Absence of Receptor Activation: Unlike the full-length α-CGRP, the N-terminally truncated α-CGRP (8-37) lacks the first seven amino acids which form a disulfide-bonded loop. nih.gov This N-terminal ring is indispensable for receptor activation. frontiersin.orgnih.gov Without this domain, α-CGRP (8-37) can occupy the receptor binding site but fails to induce the necessary conformational change in the transmembrane helices of CLR that leads to G-protein coupling and activation of intracellular signaling pathways, such as the production of cyclic AMP (cAMP). nih.govfrontiersin.orgnih.gov

Inhibition of cAMP Production: The binding of α-CGRP to its receptor typically activates Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. frontiersin.orgnih.gov As a competitive antagonist, α-CGRP (8-37) blocks this process. By occupying the receptor, it prevents the binding of the agonist α-CGRP and thereby inhibits the CGRP-induced accumulation of cAMP. nih.govnih.gov This has been demonstrated in various cell lines, where α-CGRP (8-37) causes a rightward shift in the concentration-response curve for CGRP-stimulated cAMP production, a hallmark of competitive antagonism. nih.gov

Table 1: Affinity of alpha-CGRP (8-37) and its Analogues at CGRP Receptors

CompoundCell Line/TissueAssay TypeAffinity Value (pKi/pKb/pA2)Reference
CGRP (8-37) (rat)SK-N-MC cellsBinding (pKi)8.22 nih.gov
CGRP (8-37) (rat)SK-N-MC cellsFunctional (pKb)8.95 ± 0.04 nih.gov
CGRP (8-37) (rat)L6 cellsFunctional (pKb)8.76 ± 0.04 nih.gov
[Glu11]CGRP (8-37)SK-N-MC cellsFunctional (pKb)7.14 ± 0.14 nih.gov
[Glu18]CGRP (8-37)SK-N-MC cellsFunctional (pKb)7.10 ± 0.08 nih.gov
halphaCGRP (8-37)SK-N-MC cellsFunctional (pKB)7.49 ± 0.25 nih.gov
halphaCGRP (8-37)Col 29 cellsFunctional (pKB)6.48 ± 0.28 nih.gov

Intracellular Signaling Pathways Modulated by Alpha Cgrp and Antagonized by Alpha Cgrp 8 37 Rat

G-Protein Coupled Signaling Cascades Activated by CGRP Receptors in Rodents

The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by α-CGRP, primarily couples to the Gαs protein subunit. frontiersin.org This interaction is the initial step in a series of downstream events that define the cellular response to α-CGRP. The antagonist α-CGRP (8-37) effectively blocks this initial activation step. physiology.orgphysiology.org

Binding of α-CGRP to its receptor triggers the activation of adenylate cyclase via the Gαs protein. frontiersin.orgnih.gov This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. frontiersin.orgnih.gov Studies in various rat tissues have demonstrated that α-CGRP potently stimulates cAMP production. frontiersin.orgturkjps.org This elevation in intracellular cAMP is a hallmark of CGRP receptor activation. frontiersin.orgnih.gov The antagonist, α-CGRP (8-37), has been shown to inhibit this α-CGRP-induced activation of adenylate cyclase and subsequent cAMP production in rat liver plasma membranes and other cell types. nih.govphysiology.org For instance, in human embryonic kidney 293 (HEK293) cells stably expressing the CGRP receptor, α-CGRP induced a significant increase in cAMP levels, an effect that was competitively inhibited by α-CGRP (8-37). physiology.org

The rise in intracellular cAMP levels leads to the activation of protein kinase A (PKA). frontiersin.orgnih.gov Activated PKA then phosphorylates a multitude of downstream target proteins, thereby mediating the physiological effects of α-CGRP. frontiersin.orgnih.gov In rat spinal dorsal horn neurons, α-CGRP-induced mechanical hyperalgesia was found to be dependent on the PKA pathway, and this effect was attenuated by the CGRP receptor antagonist α-CGRP (8-37) as well as a PKA inhibitor. physiology.orgphysiology.org This indicates that the PKA pathway is a critical component of CGRP's signaling cascade in nociceptive transmission. physiology.orgphysiology.org

Ion Channel Modulation (e.g., K+-ATP Channels, L-Type Ca2+ Channels)

Activated PKA can directly or indirectly modulate the activity of various ion channels. frontiersin.orgnih.gov A significant downstream effect of the α-CGRP/cAMP/PKA pathway is the opening of ATP-sensitive potassium (K+-ATP) channels in vascular smooth muscle cells. frontiersin.orgnih.gov This leads to hyperpolarization of the cell membrane and subsequent vasodilation. nih.gov The K+-ATP channel inhibitor, glibenclamide, has been shown to block α-CGRP-induced vasodilation in rats, confirming the involvement of these channels. nih.gov Furthermore, α-CGRP has been shown to modulate L-type Ca2+ channels, another downstream target of PKA. frontiersin.org The antagonist α-CGRP (8-37) can prevent these modulatory effects by blocking the initial steps of the signaling cascade. nih.govphysiology.org

Extracellular Signal-Regulated Kinase (ERK) and cAMP Response Element-Binding Protein (CREB) Pathways

Beyond the direct effects on ion channels, the α-CGRP signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) family, particularly the extracellular signal-regulated kinase (ERK). frontiersin.orgnih.gov In some cell types, α-CGRP can activate ERK through a PKA-dependent mechanism. frontiersin.orgnih.gov The transcription factor cAMP response element-binding protein (CREB) is another crucial downstream target. frontiersin.orgnih.gov Phosphorylation and activation of CREB by PKA can lead to changes in gene expression. nih.govnih.gov In cultured rat spinal neurons, α-CGRP was shown to increase the phosphorylation of CREB and stimulate CRE-dependent gene transcription, an effect that was attenuated by α-CGRP (8-37). nih.gov This highlights the role of α-CGRP in regulating neuronal gene expression, which can have long-term effects on neuronal function. nih.gov

Nitric Oxide (NO) and Endothelium-Dependent/Independent Mechanisms

The vasodilatory effects of α-CGRP can be mediated through both endothelium-dependent and -independent pathways. frontiersin.orguva.nl The endothelium-independent pathway primarily relies on the cAMP/PKA-mediated opening of K+-ATP channels in smooth muscle cells. frontiersin.org In the endothelium-dependent pathway, α-CGRP stimulates the production of nitric oxide (NO) in endothelial cells. frontiersin.orgnih.gov This occurs via the activation of endothelial nitric oxide synthase (eNOS), a process that can also be influenced by the cAMP/PKA pathway. frontiersin.org The released NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. frontiersin.org In the rat aorta, the vasorelaxant effect of α-CGRP is at least partially dependent on an intact endothelium and the production of NO. frontiersin.orgphysiology.org The antagonist α-CGRP (8-37) can block both the endothelium-dependent and -independent vasodilatory responses to α-CGRP. uva.nl

Modulation of Inflammatory Signaling (e.g., NF-κB, ICER)

α-CGRP also plays a role in modulating inflammatory responses. It has been shown to inhibit the production of pro-inflammatory chemokines by human dermal microvascular endothelial cells. nih.gov This inhibitory effect is mediated through the CGRP receptor and can be blocked by α-CGRP (8-37). nih.gov The underlying mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression. nih.gov Specifically, α-CGRP was found to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB activation. nih.gov

Furthermore, in murine dendritic cells, CGRP has been identified as a potent inhibitor of Toll-like receptor (TLR)-stimulated inflammatory responses. aai.org This inhibition is mediated by the rapid upregulation of the transcriptional repressor, inducible cAMP early repressor (ICER), through the cAMP/PKA pathway. aai.org The antagonist α-CGRP (8-37) was shown to block the CGRP-induced upregulation of ICER. aai.org These findings reveal a novel mechanism by which α-CGRP can exert anti-inflammatory effects, a process that is effectively antagonized by α-CGRP (8-37).

Data Tables

Table 1: Summary of Intracellular Signaling Pathways Modulated by α-CGRP and Antagonized by α-CGRP (8-37) (rat)

Signaling PathwayKey Molecules Activated by α-CGRPEffect of α-CGRP (8-37) (rat)Key Physiological Outcomes
G-Protein Coupled Signaling Gαs, Adenylate Cyclase, cAMPAntagonizes receptor activation, inhibiting downstream signalingInitiation of cellular response
PKA Pathway Protein Kinase A (PKA)Blocks PKA activationPhosphorylation of various downstream targets
Ion Channel Modulation K+-ATP channels, L-Type Ca2+ channelsPrevents modulation of channel activityVasodilation, altered neuronal excitability
ERK/CREB Pathways ERK, CREBInhibits activationRegulation of gene expression, cell proliferation
Nitric Oxide Pathway eNOS, NO, cGMPBlocks NO-dependent vasodilationEndothelium-dependent vasodilation
Inflammatory Signaling Inhibition of NF-κB, Upregulation of ICERReverses the modulation of inflammatory pathwaysAnti-inflammatory effects

Physiological and Pathophysiological Roles of the Endogenous Cgrp System in Rodent Models, As Elucidated by Fragment Antagonism

Cardiovascular System Studies

The cardiovascular system is a primary domain where the influence of the CGRP system is profoundly observed. Through its potent vasodilatory properties, α-CGRP is integral to maintaining cardiovascular homeostasis and offering protection against various pathological conditions.

Endogenous α-CGRP acts as a key regulator of vascular tone and a compensatory depressor mechanism in the face of rising blood pressure. In normotensive rats, the administration of the CGRP receptor antagonist CGRP (8-37) does not significantly alter mean arterial pressure (MAP), suggesting that under normal physiological conditions, the tonic vasodilatory effect of CGRP is not a primary determinant of blood pressure. scielo.br However, in various models of experimental hypertension, the role of endogenous CGRP becomes critically apparent.

In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, a model of low-renin, salt-dependent hypertension, there is a marked increase in neuronal CGRP expression. ahajournals.org The administration of CGRP (8-37) to these animals results in a significant and dose-dependent increase in MAP, demonstrating that endogenous CGRP plays a crucial compensatory role in attenuating the elevated blood pressure in this model. scielo.brahajournals.org Similarly, in spontaneously hypertensive rats (SHR), while endogenous CGRP expression is reportedly decreased, interventions that increase CGRP expression, such as nerve growth factor (NGF) treatment, lead to a reduction in blood pressure that is reversible by CGRP (8-37). ahajournals.orgnih.gov This indicates that even in this genetic model of hypertension, the CGRP system can be modulated to influence blood pressure. ahajournals.orgnih.gov

Table 1: Effect of CGRP Receptor Antagonist CGRP (8-37) on Mean Arterial Pressure (MAP) in Hypertensive Rat Models
Hypertension ModelAnimal StrainTreatmentChange in MAP (mmHg)Reference
DOCA-SaltSprague-DawleyCGRP (8-37) (3.2x10^4 pmol/L)+9 ± 1 ahajournals.org
DOCA-SaltSprague-DawleyCGRP (8-37) (6.4x10^4 pmol/L)+14 ± 1 ahajournals.org
Spontaneously Hypertensive Rat (SHR) + NGFSHRCGRP (8-37)+14 ± 2 (Day 1) nih.gov
Spontaneously Hypertensive Rat (SHR) + NGFSHRCGRP (8-37)+10 ± 2 (Day 3) nih.gov
Spontaneously Hypertensive Rat (SHR) + NGFSHRCGRP (8-37)+13 ± 2 (Day 7) nih.gov

The endogenous CGRP system exerts significant cardioprotective effects during ischemia/reperfusion (I/R) injury. Studies utilizing α-CGRP knockout (KO) mice have provided direct genetic evidence for this protective role. physiology.orgnih.gov When subjected to I/R injury, hearts from α-CGRP KO mice exhibit a more pronounced reduction in cardiac function compared to their wild-type (WT) counterparts. physiology.orgnih.gov This is evidenced by a significant decrease in left ventricular developed pressure (LVDP) and a greater increase in left ventricular end-diastolic pressure (LVEDP), indicative of impaired contractile function and increased myocardial stiffness. physiology.org

Furthermore, the administration of the CGRP receptor antagonist CGRP (8-37) to WT hearts mimics the detrimental effects observed in α-CGRP KO mice, confirming that the protective effects are mediated through the CGRP receptor. physiology.orgnih.gov In rat models of I/R injury, pretreatment with a CGRP receptor antagonist was found to block the cardioprotective effects of certain therapeutic agents, leading to a larger myocardial infarct size. nih.gov These findings underscore the importance of the endogenous CGRP system in mitigating the damage caused by myocardial I/R. physiology.orgnih.govnih.gov

Table 2: Cardiac Function in α-CGRP Knockout (KO) Mice Following Ischemia/Reperfusion Injury
ParameterGenotypeReperfusion TimeValueReference
LVDP (mmHg)Wild-Type5 min31 ± 2 physiology.org
LVDP (mmHg)α-CGRP KO5 min21 ± 2 physiology.org
LVEDP (mmHg)Wild-Type15 min36 ± 6 physiology.org
LVEDP (mmHg)α-CGRP KO15 min48 ± 5 physiology.org
LVEDP (mmHg)Wild-Type30 min31 ± 5 physiology.org
LVEDP (mmHg)α-CGRP KO30 min43 ± 4 physiology.org

In the pulmonary vasculature, endogenous CGRP plays a protective role against the development of hypoxic pulmonary hypertension. nih.govtandfonline.com In rat models of chronic hypoxia, the administration of a CGRP antagonist exacerbates the increase in pulmonary vascular resistance. tandfonline.com Furthermore, targeted blocking of the expression of CGRP receptors in the pulmonary circulation of hypoxic rats leads to a significant elevation in pulmonary artery pressure. nih.gov These findings suggest that endogenous CGRP helps to counteract the vasoconstrictive effects of hypoxia in the pulmonary circulation, thereby mitigating the development of pulmonary hypertension. nih.govtandfonline.com

Table 3: Effect of CGRP System Inhibition on Pulmonary Artery Pressure (PPA) in Hypoxic Rats
ModelTreatmentOutcomeReference
Chronic HypoxiaCGRP Antagonist (CGRP 8-37)Aggravated increase in pulmonary vascular resistance tandfonline.com
Chronic HypoxiaAntisense Oligodeoxyribonucleotides against CGRP receptorsSignificantly elevated PPA nih.gov

The endogenous CGRP system appears to have a protective role in the development of atherosclerosis. Studies in apolipoprotein E-knockout (ApoE-/-) mice, a well-established model of atherosclerosis, have shown that the additional knockout of the α-CGRP gene leads to an exacerbation of atherosclerotic lesion development. researchgate.netaustinpublishinggroup.comnih.govnih.govmdpi.com These double knockout mice exhibit a significant increase in atherosclerotic plaque area in the aorta compared to ApoE-/- mice with a functional CGRP system. researchgate.net This suggests that endogenous α-CGRP has an anti-atherogenic effect, potentially through its anti-inflammatory and vasodilatory actions. researchgate.net

Table 4: Effect of α-CGRP Deficiency on Atherosclerotic Lesion Area in ApoE-/- Mice
GenotypeDietAtherosclerotic Lesion Area (% of Aortic Surface)Reference
ApoE-/-High-Fat DietSignificantly lower than ApoE-/-:α-CGRP-/- researchgate.net
ApoE-/-:α-CGRP-/-High-Fat DietSignificantly higher than ApoE-/- researchgate.net

Central and Peripheral Nervous System Studies

Beyond its cardiovascular effects, the CGRP system is intricately involved in the processing of sensory information, particularly nociception.

The role of CGRP in nociceptive processing is complex, with evidence suggesting both pro-nociceptive and anti-nociceptive functions depending on the specific location within the nervous system and the pain model studied. In several rodent models of pain, including neuropathic and inflammatory pain, the administration of the CGRP receptor antagonist CGRP (8-37) has been shown to produce anti-nociceptive effects. nih.govfrontiersin.orgnih.govd-nb.info For instance, in a rat model of osteoarthritis pain, local blockade of endogenous CGRP with CGRP (8-37) reversed the mechanical sensitization of joint nociceptors. nih.gov Similarly, in a rat model of neuropathic pain, administration of CGRP (8-37) into the central nucleus of the amygdala, a key brain region for pain processing, significantly increased the hindlimb withdrawal thresholds, indicating a reduction in pain sensitivity. frontiersin.org These findings suggest that in certain chronic pain states, endogenous CGRP contributes to the maintenance of hypersensitivity, and its antagonism can provide pain relief. nih.govfrontiersin.org

Table 5: Effect of CGRP Receptor Antagonist CGRP (8-37) on Nociceptive Thresholds in Rat Pain Models
Pain ModelTreatment SiteOutcome MeasureEffect of CGRP (8-37)Reference
OsteoarthritisKnee JointMechanical Threshold of Joint NociceptorsIncreased threshold (reversal of sensitization) nih.gov
Neuropathic Pain (Spinal Nerve Ligation)Central Nucleus of the AmygdalaHindlimb Withdrawal ThresholdIncreased threshold frontiersin.org
Inflammatory PainAnterior Cingulate CortexHindpaw Withdrawal LatencyAttenuated CGRP-induced antinociception nih.gov

Regulation of Appetite and Food Intake via Hypothalamic Mechanisms

The hypothalamus is a critical brain region for the regulation of appetite and energy balance. Studies in rat models have demonstrated that α-CGRP is a physiological regulator of food intake, acting centrally through hypothalamic mechanisms. nih.gov When administered directly into the paraventricular nucleus (PVN) of the hypothalamus in fasted rats, α-CGRP induces a dose-dependent reduction in food intake. endocrine-abstracts.orgoup.com This anorectic effect is particularly pronounced within the first hour of administration. endocrine-abstracts.orgoup.com

The mechanisms underlying this effect have been investigated using the CGRP receptor antagonist, CGRP(8-37). Pre-administration of CGRP(8-37) into the PVN significantly attenuates the food intake reduction caused by α-CGRP, indicating that the effect is mediated, at least in part, by CGRP receptors. endocrine-abstracts.orgoup.com Furthermore, when administered alone, CGRP(8-37) has been shown to increase food intake in food-deprived rats, suggesting a tonic, inhibitory role for endogenous CGRP in the control of feeding behavior. nih.gov

At the molecular level, CGRP's action in the hypothalamus involves the modulation of other neuropeptides that regulate appetite. Research has shown that CGRP can stimulate the release of anorexigenic (appetite-suppressing) neuropeptides, including α-melanocyte-stimulating hormone (α-MSH) and corticotropin-releasing hormone (CRH), from hypothalamic explants. oup.com Concurrently, CGRP can induce the downregulation of orexigenic (appetite-stimulating) neuropeptides such as neuropeptide Y (NPY) and melanin-concentrating hormone (MCH). mdpi.comnih.gov

Table 1: Effect of Intra-PVN α-CGRP and CGRP(8-37) on Food Intake in Fasted Rats

Treatment Group Food Intake (0-1 hour, grams) Statistical Significance vs. Saline/Saline
Saline / Saline 5.1 ± 0.8 g -
Saline / α-CGRP (0.3 nmol) 1.1 ± 0.5 g p < 0.001
CGRP(8-37) (10 nmol) / Saline 6.2 ± 0.7 g Not significant
CGRP(8-37) (10 nmol) / α-CGRP (0.3 nmol) 3.0 ± 0.8 g Attenuated effect (p < 0.05 vs. Saline/α-CGRP)

Data derived from studies on fasted male Wistar rats receiving injections into the paraventricular nucleus (PVN) of the hypothalamus. endocrine-abstracts.orgoup.com

Involvement in Neurogenic Inflammation and Neurotransmitter Release

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and immune cell modulation. α-CGRP, released from the peripheral terminals of sensory Aδ and C-fibers, is a primary mediator of this process. nih.govnih.gov Activation of these sensory nerves leads to the release of CGRP, which contributes to the sensitization of peripheral nociceptors and the visible "flare" response in the skin. nih.govnih.gov

One of the key mechanisms by which CGRP drives neurogenic inflammation is through its interaction with mast cells. frontiersin.org CGRP can trigger the degranulation of mast cells, leading to the subsequent release of a host of inflammatory mediators, including histamine (B1213489) and proteases, which further propagate the inflammatory cascade. frontiersin.org The vasodilatory effects of endogenously released CGRP, a hallmark of neurogenic inflammation, can be effectively blocked by CGRP antagonists, demonstrating the peptide's crucial role in this pathway. ahajournals.org

Investigation of CGRP Re-uptake Mechanisms in Neural Tissues

The termination of neuropeptide signaling is crucial for precise physiological regulation. While enzymatic degradation is a common mechanism, studies in rat dura mater—a tissue implicated in migraine pathophysiology—have provided evidence for a CGRP re-uptake mechanism. nih.gov

In these experiments, endogenous CGRP in the dura mater was first depleted using capsaicin (B1668287), which stimulates its release from sensory nerves. nih.gov The depleted tissue was then incubated with exogenous α-CGRP. Subsequent stimulation with capsaicin again prompted CGRP release, suggesting that the nerve fibers had taken up the exogenous peptide from the surrounding environment and stored it for later release. nih.gov

Interestingly, this uptake process appears to be independent of the canonical CGRP receptor. The administration of CGRP receptor antagonists, including CGRP(8-37) and olcegepant, did not inhibit the re-uptake of the peptide. nih.gov However, a monoclonal antibody that binds to CGRP did significantly reduce its uptake, pointing towards a distinct, non-receptor-mediated transport mechanism that may be important for regulating CGRPergic signaling in neural tissues. nih.gov

Inflammatory and Immune System Studies

Anti-Inflammatory Actions and Cytokine Modulation (e.g., TNF-α, IL-10)

The role of α-CGRP in the immune system is complex, with evidence supporting both pro- and anti-inflammatory activities depending on the context and cell type. A significant body of research points towards an anti-inflammatory and immunomodulatory function. For instance, α-CGRP can promote the shift of macrophages towards an anti-inflammatory phenotype, particularly after an inflammatory challenge with lipopolysaccharide (LPS). frontiersin.org In studies using rat alveolar macrophages, α-CGRP was found to inhibit the production of the key pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov

However, the peptide's influence on other cytokines can vary. In the same alveolar macrophage model, α-CGRP only slightly decreased messenger RNA for pro-interleukin-1β (pro-IL-1β) and had no discernible effect on the production of IL-6 or the anti-inflammatory cytokine IL-10. nih.gov In contrast, other studies have shown that CGRP can upregulate IL-10, suggesting this as one of its anti-inflammatory mechanisms. spandidos-publications.com Conversely, some in vitro research has indicated that CGRP can stimulate lymphocytes to produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The fragment antagonist CGRP(8-37) has been observed to have minimal impact on inflammatory cytokine production by dendritic cells, although it did decrease the secretion of the anti-inflammatory cytokine IL-10 in one study. skemman.is

Table 2: Summary of α-CGRP's Effects on Cytokine Modulation in Rodent Models

Cell Type / Model Cytokine Observed Effect
Rat Alveolar Macrophages TNF-α Decrease nih.gov
Rat Alveolar Macrophages pro-IL-1β mRNA Slight Decrease nih.gov
Rat Alveolar Macrophages IL-6, IL-10 No Effect nih.gov
Macrophages (LPS-stimulated) - Shift to anti-inflammatory phenotype frontiersin.org
Various Models IL-10 Upregulation spandidos-publications.com

Protective Effects in Acute Lung Injury and Airway Inflammation Models

In various rodent models of lung injury, α-CGRP has demonstrated significant protective effects. Exogenous administration of α-CGRP has been shown to effectively attenuate acute lung injury (ALI) induced by LPS in rats. spandidos-publications.comnih.gov This protective action is characterized by improved oxygenation, reduced physical lung damage, decreased inflammatory cytokine levels, and amelioration of pulmonary edema. spandidos-publications.com

Studies using the CGRP receptor antagonist CGRP(8-37) have further solidified the role of endogenous CGRP in this protective response. In a rat model of acute respiratory distress syndrome (ARDS), pretreatment with CGRP lessened capillary leakage, while administration of CGRP(8-37) exacerbated the lung injury, indicating that endogenous CGRP signaling is crucial for mitigating damage. mdpi.com

However, the role of CGRP may differ depending on the cause of injury. In a model of ozone-induced airway injury in rats, the CGRP antagonist CGRP(8-37) actually reduced epithelial cell injury and the subsequent proliferative repair response. researchgate.net This suggests that in the context of ozone exposure, CGRP receptor activation may contribute to the initial pathology. researchgate.net

Gastrointestinal System Studies

The CGRP system is an integral part of the enteric nervous system, where it is involved in maintaining the health and function of the gastrointestinal (GI) tract. nih.gov In rat models, CGRP plays a significant protective role for the gastric mucosa. It exerts this effect by inhibiting the secretion of gastric acid and enhancing mucosal blood flow, which helps to prevent damage. spandidos-publications.com

CGRP also functions as a key regulator of GI motility. It generally acts to diminish contractions in the rat colon and contributes to the reduction of food intake, a function that links its GI and central appetite-regulating roles. nih.gov The CGRP receptor antagonist CGRP(8-37) has been instrumental in exploring these functions. spandidos-publications.com Studies in mice have shown that antagonism of the CGRP receptor can slow GI transit, potentially leading to constipation, highlighting the physiological importance of CGRP in maintaining normal gut motility. nih.gov

Regulation of Intestinal Motility and Gastric Secretion

The endogenous CGRP system is a key regulator of gastrointestinal function, influencing both motility and secretion. mdpi.comnih.gov Studies using the CGRP fragment antagonist CGRP(8-37) have provided insights into these roles. CGRP is known to inhibit gastric acid secretion and slow gastric emptying in rodents. mdpi.com It is found in the gastric mucosa, longitudinal muscles, and the myenteric plexus, where it can act as a potent smooth muscle relaxant.

The actions of CGRP on gut motility are complex, with evidence suggesting both excitatory and inhibitory effects. frontiersin.org In the rat intestine, CGRP can cause muscle relaxation through direct action on the muscle. frontiersin.org Pharmacological studies using CGRP receptor antagonists in rats and mice have shown that blocking CGRP signaling can reverse the inhibition of gastric emptying and intestinal transit seen in postoperative ileus. frontiersin.org However, in normal physiological conditions, the administration of CGRP(8-37) has been reported to have minimal effect on gastric motility and gastrointestinal transit in rats, suggesting a more prominent role for CGRP in pathophysiological states. frontiersin.org In terms of secretion, CGRP can significantly inhibit gastrin-induced gastric acid secretion in rats, and this effect is mediated by CGRP receptors. spandidos-publications.com

Study FocusAnimal ModelKey Finding with Fragment AntagonistReference
Postoperative IleusRatCGRP(8-37) reversed the inhibition of gastric emptying and intestinal transit. frontiersin.org
Gastric Acid SecretionRatCGRP inhibits gastrin-induced acid secretion. spandidos-publications.com
Gastric MotilityRatCGRP acts as a smooth muscle relaxant.

Role in Gastric Mucosal Protection

Endogenous CGRP plays a crucial role in maintaining the integrity of the gastric mucosa. mdpi.com It is considered a major transmitter in afferent nerve fibers that counteracts mucosal damage from various injurious agents. physiology.org CGRP contributes to gastric mucosal defense by increasing gastric blood flow and inhibiting acid secretion. spandidos-publications.comphysiology.org

Studies in rats have demonstrated that the administration of the CGRP receptor antagonist CGRP(8-37) can aggravate gastric mucosal injury induced by agents like indomethacin (B1671933) and ethanol. spandidos-publications.com This indicates that endogenous CGRP provides a tonic protective effect. Furthermore, research on cultured rat gastric mucosal cells showed that rat alpha-CGRP was protective against damage caused by indomethacin, ethanol, and taurocholate in a dose-dependent manner. nih.gov Interestingly, in this specific in vitro model, the human CGRP fragment hCGRP(8-37) did not act as an antagonist but also showed protective effects, suggesting potential differences in CGRP receptor subtypes or signaling pathways in these cells compared to other tissues. nih.gov The protective mechanism of CGRP also involves the stimulation of mucin biosynthesis in the surface mucus cells of the rat gastric oxyntic mucosa, an effect that is prevented by CGRP(8-37). physiology.orgphysiology.org

Damaging AgentAnimal/Cell ModelEffect of CGRPEffect of Fragment Antagonist CGRP(8-37)Reference
Indomethacin, EthanolRatProtectiveAggravates injury spandidos-publications.com
Indomethacin, Ethanol, TaurocholateCultured Rat Gastric Mucosal CellsProtectiveShowed protective effects (no antagonism) nih.gov
General Mucosal IntegrityRatStimulates mucin biosynthesisPrevents CGRP-stimulated mucin biosynthesis physiology.org

Bone Metabolism Studies

The CGRP system is increasingly recognized as an important regulator of bone remodeling, influencing both bone formation and resorption.

Influence on Osteoblast Activity and Bone Formation Processes

Alpha-CGRP is considered a peptide with osteoanabolic (bone-building) activity. plos.org It has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. spandidos-publications.comfrontiersin.org In rodent models, mice lacking alpha-CGRP exhibit osteopenia (low bone mass) due to a decreased rate of bone formation. nih.gov Conversely, transgenic mice that overexpress CGRP in their osteoblasts have increased bone density. spandidos-publications.com

Studies using the fragment antagonist CGRP(8-37) have further clarified CGRP's role. In vitro, the antagonist reverses the stimulatory effects of CGRP on osteoblast differentiation. spandidos-publications.com However, some in vivo studies have produced unexpected results. For instance, in a rat model of bone repair after fatigue loading, systemic administration of CGRP(8-37) was associated with an increase in reparative bone formation, similar to the effect of administering CGRP itself. plos.org This suggests a complex signaling environment in vivo where different CGRP receptor subtypes might be involved. plos.org

Experimental ModelKey Finding for CGRPKey Finding for Fragment Antagonist CGRP(8-37)Reference
In vitro osteoblastsStimulates differentiationReverses CGRP's stimulatory effect spandidos-publications.com
Rat fatigue loading modelIncreases reparative bone formationAlso increased reparative bone formation plos.org
αCGRP deficient miceDecreased bone formation rateN/A nih.gov

Effects on Bone Mesenchymal Stem Cell Differentiation and Proliferation

Bone mesenchymal stem cells (BMSCs) are the progenitors of osteoblasts, and CGRP signaling plays a crucial role in their fate. Studies on rat BMSCs have shown that alpha-CGRP promotes their proliferation and enhances their differentiation towards an osteogenic lineage. e-century.usnih.gov This is evidenced by increased expression of osteogenic markers like alkaline phosphatase (ALP), Runx2, and bone sialoprotein (BSP), as well as increased mineralization. e-century.us

The use of the antagonist CGRP(8-37) consistently demonstrates the specificity of these effects. In cultures of rat BMSCs, CGRP(8-37) attenuates the CGRP-induced promotion of proliferation and osteogenic differentiation. e-century.us Similarly, in a rat model of mandibular distraction osteogenesis, local administration of CGRP(8-37) significantly impaired new bone formation, which was associated with decreased proliferation and recruitment of BMSCs. bohrium.com These findings highlight that endogenous CGRP signaling is important for mobilizing and directing stem cells for bone repair and regeneration. bohrium.comencyclopedia.pub

Cell/Animal ModelEffect of CGRPEffect of Fragment Antagonist CGRP(8-37)Reference
Rat Bone Mesenchymal Stem Cells (in vitro)Promotes proliferation and osteogenic differentiationAttenuates the effects of CGRP e-century.us
Rat Mandibular Distraction Osteogenesis (in vivo)Enhances new bone formationImpairs new bone formation bohrium.com
Mouse Bone Marrow Stromal Cells (in vitro)Stimulates proliferation and up-regulates osteoblastic genesN/A nih.gov

Metabolic Regulation Studies

Modulation of Lipid Metabolism in Skeletal Muscle and Liver

The CGRP system has emerged as a regulator of systemic energy homeostasis and lipid metabolism. researchgate.net Alpha-CGRP is involved in controlling the availability and utilization of lipids in key metabolic tissues such as skeletal muscle and the liver. nih.govoup.com In rodents, administration of alpha-CGRP has been shown to markedly stimulate fatty acid β-oxidation (the process of breaking down fatty acids for energy) and promote the mobilization of lipids from muscle stores. nih.govoup.com

These potent effects on lipid metabolism in muscle, liver, and the blood occur via receptor-mediated pathways. nih.gov The physiological relevance of this system is highlighted by studies using receptor antagonists. These studies suggest a tonic, or continuous, regulation of lipid metabolism by an endogenous CGRP agonist. nih.gov In line with this, mice that lack the gene for alpha-CGRP are reported to be protected against diet-induced obesity and show less severe fatty liver changes, indicating that the absence of CGRP signaling leads to a more favorable metabolic profile under high-fat diet conditions. researchgate.netoup.com CGRP is also known to control lipid and carbohydrate metabolism in adipose tissue. nih.gov

Tissue/ModelKey Effect of CGRPImplication from Antagonist/Knockout StudiesReference
Rodent Skeletal MuscleStimulates fatty acid β-oxidation and lipid mobilizationAntagonists suggest tonic regulation by endogenous CGRP nih.gov
Rodent LiverPotent effects on lipid metabolismαCGRP knockout mice have less fatty liver changes on a high-fat diet nih.govoup.com
Rodent Adipose TissueControls lipid and carbohydrate metabolismN/A nih.gov

Research Methodologies for Investigating Alpha Cgrp 33 37 Rat and Cgrp 8 37 Rat Functions

In Vitro Experimental Models

In vitro models are fundamental in elucidating the specific cellular and tissue-level effects of α-CGRP (33-37) (rat) and the widely used CGRP receptor antagonist, CGRP (8-37) (rat). These models allow for controlled investigation into the molecular mechanisms and functional consequences of CGRP receptor interaction.

Primary Cell Cultures and Immortalized Cell Lines

The use of primary cell cultures and immortalized cell lines provides a controlled environment to study the direct effects of CGRP fragments on specific cell types, minimizing the complex systemic interactions present in whole organisms.

Vascular Smooth Muscle Cells: Cultured vascular smooth muscle cells are instrumental in studying the direct vasodilatory or vasoconstrictor effects of CGRP and its analogues.

Dorsal Root Ganglia (DRG) Neurons: As a primary site for CGRP synthesis, cultured DRG neurons are crucial for investigating the regulation of CGRP expression and release. ahajournals.org In the rat, DRG neurons show differential expression of α-CGRP and β-CGRP mRNA, with α-CGRP being more predominant in large neurons. nih.gov Studies on cultured rat trigeminal ganglia neurons have been used to assess the impact of CGRP antagonists on intracellular signaling pathways. nih.gov

Osteoblasts: The influence of CGRP on bone metabolism is examined using osteoblast cultures. CGRP (8-37) has been shown to antagonize the effects of amylin on osteoblasts, highlighting the cross-reactivity and complexity of the calcitonin peptide family in bone biology. novoprolabs.combachem.com

Macrophages: The immunomodulatory roles of CGRP are investigated using macrophage cell cultures. Studies have shown that CGRP can suppress NLRP3 inflammasome activation in macrophages, a process that is not mimicked by CGRP (8-37), indicating the necessity of the N-terminal region for this specific anti-inflammatory effect. nih.gov

Bone Mesenchymal Stem Cells (BMSCs): The differentiation potential of BMSCs into osteoblasts under the influence of CGRP is a key area of research. Studies have demonstrated that CGRP promotes the expression of osteoblastic genes in rat BMSCs, an effect that can be inhibited by the antagonist CGRP (8-37). spandidos-publications.com

Immortalized Cell Lines: Various immortalized cell lines are employed for their stability and homogeneity in receptor studies.

L6 Myocytes: This rat skeletal muscle cell line expresses high-affinity CGRP receptors coupled to adenylyl cyclase activation, making it a valuable model for studying CGRP pharmacology. nih.gov

SK-N-MC Cells: These human neuroblastoma cells endogenously express CGRP receptors and are frequently used in binding and functional assays to characterize CGRP antagonists, including lipidated versions of CGRP (8-37). frontiersin.orgbiocrick.com

COS-7 Cells: These cells, when transfected with CGRP receptor components (CLR and RAMP1), are used to study receptor binding and signaling pathways, such as cAMP accumulation, in a controlled setting. nih.govfrontiersin.org

Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations maintain the cellular architecture and local communication pathways, offering a bridge between single-cell studies and in vivo models.

Langendorff-perfused hearts: This ex vivo model is used to study the direct cardiac effects of CGRP and its antagonists. In the rat heart, CGRP variants have been shown to be potent coronary vasodilators and to increase heart rate. nih.gov Exogenous α-CGRP can mimic cardioprotective preconditioning effects in this model, an effect that is blocked by CGRP receptor antagonists. nih.gov

Isolated mesenteric resistance arteries: These small arteries are critical for regulating peripheral resistance and blood pressure. They are used to assess the vasodilatory capacity of CGRP and the antagonistic properties of fragments like CGRP (8-37). ahajournals.org

Rat aorta: Rings of rat aorta are a classic preparation for studying vasorelaxation. The responses to CGRP and the inhibitory effects of antagonists are measured to characterize receptor pharmacology. ahajournals.org

Pulmonary arteries: Given the high expression of CGRP in the lungs, isolated rat pulmonary arteries are used to investigate the peptide's role in pulmonary circulation. frontiersin.org Studies have characterized the CGRP receptor in this tissue as a CGRP1 subtype, based on the antagonist affinity of CGRP (8-37). nih.govnih.gov

Radioligand Binding Assays and Receptor Binding Studies

Radioligand binding assays are a cornerstone for characterizing the affinity of ligands for their receptors. These assays use radiolabeled CGRP or its analogues to quantify binding to cell membranes or tissue homogenates.

Specific binding sites for radiolabeled CGRP have been identified in the rat cardiovascular system. nih.gov

The antagonist CGRP (8-37) competitively inhibits the binding of radiolabeled CGRP to its receptors. physiology.org In rat liver plasma membranes, where CGRP receptors are predominant, hCGRP-(8-37) dose-dependently displaces the binding of radiolabeled rat CGRP. physiology.org

These assays have been crucial in determining the binding affinities (Ki or IC50 values) of CGRP (8-37) for different CGRP receptor subtypes, which are formed by the association of the calcitonin receptor-like receptor (CLR) with receptor activity-modifying proteins (RAMPs). caymanchem.com

Binding assays on SK-N-MC cell membranes are a standard method to measure the ability of anti-CGRP antibodies to block the peptide from binding to its receptor. google.com The affinity of CGRP fragments is often determined through competition binding experiments against a radiolabeled ligand. nih.gov

Functional Assays

Functional assays measure the physiological or biochemical response of a cell or tissue to a substance, providing insight into the efficacy of agonists and antagonists.

cAMP Accumulation: CGRP receptor activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). bham.ac.uk This response is widely used as a functional readout.

In cultured rat spinal cord cells, both CGRP and adrenomedullin (B612762) induce cAMP accumulation, but CGRP's effect is potently antagonized by CGRP (8-37) (pA2 = 7.63). nih.gov

The L6 myocyte cell line responds to CGRP with increased cAMP levels, and CGRP (8-37) acts as a competitive antagonist in this system. nih.gov

In Cos-7 cells transfected with the CGRP receptor, antagonists are evaluated based on their ability to inhibit α-CGRP-stimulated cAMP accumulation. nih.gov

Vasodilation/Vasorelaxation Measurements: The most prominent physiological effect of CGRP is vasodilation.

In isolated rat pulmonary arteries, CGRP induces endothelium-dependent relaxation, which is antagonized by CGRP (8-37). nih.gov

The coronary vasodilator effects of rat α-CGRP have been demonstrated in the isolated rat heart. nih.gov

In vivo, the ability of CGRP (8-37) to block vasodilation in inflamed rat skin points to the involvement of CGRP receptors in the inflammatory response. nih.gov

In Vivo Rodent Models

In vivo models, particularly those involving genetic modification, are indispensable for understanding the systemic and long-term physiological roles of α-CGRP.

Genetically Modified Animal Models

The use of knockout mice or rats, where the gene for α-CGRP is deleted, has provided definitive evidence for its function in various physiological and pathological processes.

α-CGRP knockout mice/rats: These models have a targeted deletion of the α-CGRP gene, often leaving the β-CGRP gene intact. frontiersin.org

Cardiovascular Phenotype: α-CGRP knockout mice exhibit significantly higher basal blood pressure compared to their wild-type counterparts, indicating a role for α-CGRP in the long-term regulation of blood pressure. ahajournals.orgfrontiersin.org These mice are also more sensitive to challenges that affect blood pressure homeostasis. ahajournals.org In models of ischemia/reperfusion injury, hearts from α-CGRP knockout mice show significantly reduced cardiac performance. frontiersin.org

Metabolic Phenotype: α-CGRP knockout mice have been shown to be protected against diet-induced obesity, displaying higher energy expenditure and improved glucose handling. oup.com

Liver Injury: In a model of cholestatic liver injury, α-CGRP knockout mice showed reduced injury and fibrosis, suggesting a complex, context-dependent role for the peptide. nih.gov

Vestibular Function: Deletion of α-CGRP in mice leads to impairments in balance and otolith activation, indicating a role in the vestibular system. frontiersin.org

Table 1: Summary of In Vitro Research Findings for CGRP (8-37) (rat)

Experimental Model Key Finding Reference
Cultured Rat Spinal Cord Cells Potently antagonized CGRP-induced cAMP accumulation (pA2 = 7.63). nih.gov
Cultured Rat BMSCs Inhibited CGRP-induced expression of osteoblastic genes. spandidos-publications.com
Isolated Rat Pulmonary Artery Antagonized CGRP-induced vasorelaxation, consistent with a CGRP1 receptor subtype (pA2 ≈ 6.9). nih.gov
L6 Myocytes Acted as a competitive antagonist of CGRP-stimulated adenylyl cyclase (calculated Kd = 5 nM). nih.gov
Rat Liver Plasma Membranes Competitively displaced binding of radiolabeled rat CGRP. physiology.org

Table 2: Phenotypes Observed in α-CGRP Knockout (KO) Mouse Models

Physiological System Observed Phenotype in α-CGRP KO Mice Reference
Cardiovascular Higher basal blood pressure. ahajournals.orgfrontiersin.org
Reduced cardiac performance after ischemia/reperfusion. frontiersin.org
Metabolism Protected against diet-induced obesity; higher energy expenditure. oup.com
Hepatic Reduced liver injury and fibrosis in a cholestasis model. nih.gov
Vestibular Impaired balance and otolith function. frontiersin.org

Pharmacological Intervention Models

Pharmacological intervention models are crucial for elucidating the specific roles of CGRP and its related fragments. These models involve the administration of selective antagonists to block the effects of endogenous or exogenous CGRP, thereby revealing the physiological processes modulated by the peptide. The most widely used peptide antagonist in these studies is CGRP (8-37), a truncated fragment of CGRP that competitively binds to CGRP receptors without activating them.

In studies of pain modulation, the CGRP receptor antagonist CGRP (8-37) has been instrumental. For instance, in a rat model of inflammatory pain, intra-accumbal injections of CGRP (8-37) were shown to attenuate the antinociceptive effects induced by CGRP. frontiersin.org This suggests that the pain-modulating effects of CGRP in this brain region are mediated through CGRP receptors. frontiersin.org Similarly, in a rodent model of chronic central pain, CGRP (8-37) was effective in alleviating mechanical and thermal allodynia in a dose-dependent manner. biocrick.com Furthermore, intrathecal administration of CGRP (8-37) has been shown to reverse hyperalgesia induced by substance P. chemicalbook.com In models of bladder pain, the administration of CGRP (8-37) into the central nucleus of the amygdala (CeA) blocked the effects of optogenetic stimulation on pain-like physiological responses, indicating that CGRP release is a key factor in these lateralized changes. nih.gov

The antagonist CGRP (8-37) has also been employed to investigate the cardiovascular roles of CGRP. In the rat isolated pulmonary artery, CGRP (8-37) was used to characterize the CGRP receptors mediating vasorelaxation. biocrick.com Studies have shown that CGRP-induced relaxation of the pulmonary artery is an endothelium-dependent process involving the release of nitric oxide, and this effect can be antagonized by CGRP (8-37). biocrick.com

Induced Disease Models

To understand the pathophysiological significance of CGRP and its fragments, researchers utilize various induced disease models in rats. These models mimic human disease states and allow for the investigation of the peptides' roles in the development and progression of these conditions.

Pain Models: In a rat model of inflammatory pain induced by carrageenan injection, the role of CGRP in the anterior cingulate cortex (ACC) has been explored. frontiersin.org Administration of CGRP into the ACC of these rats produced a significant antinociceptive effect, which was blocked by the CGRP receptor antagonist CGRP (8-37). frontiersin.org This indicates that CGRP signaling in the ACC is involved in modulating inflammatory pain. frontiersin.org Another study using a rodent model of chronic central pain demonstrated that CGRP (8-37) can alleviate mechanical and thermal allodynia. biocrick.com In a mouse model of bladder pain, pharmacological manipulation with CGRP and CGRP (8-37) in the central nucleus of the amygdala (CeA) revealed a lateralized modulation of pain responses, with CGRP in the left CeA decreasing pain-like responses and increasing them in the right CeA. nih.gov

Table 1: Effects of CGRP (8-37) in Rodent Pain Models

Pain Model Intervention Key Finding Reference
Inflammatory Pain (Carrageenan-induced) Intra-ACC injection of CGRP (8-37) Attenuated CGRP-induced antinociception. frontiersin.org
Chronic Central Pain Administration of CGRP (8-37) Alleviated mechanical and thermal allodynia. biocrick.com
Bladder Pain Intra-CeA injection of CGRP (8-37) Blocked optogenetically-induced changes in pain-like physiology. nih.gov

Advanced Analytical and Molecular Techniques

Gene Expression Analysis

Analyzing changes in gene expression provides valuable insights into the molecular mechanisms underlying the actions of CGRP and its fragments. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and in situ hybridization are commonly used to measure mRNA levels of CGRP and its receptor components.

In studies of inflammatory pain, it has been observed that the expression of the CGRP receptor decreases in the anterior cingulate cortex (ACC) of rats with inflammation compared to naïve rats. frontiersin.org This suggests a potential downregulation of the CGRP system in response to persistent pain. Immunohistochemistry and in situ hybridization studies have confirmed the expression of CGRP and its receptors in the ACC, providing an anatomical basis for its role in nociceptive modulation in this brain region. frontiersin.org

Protein Expression and Localization

Visualizing the location and quantifying the levels of proteins are essential for understanding the functional roles of CGRP and its receptors. Western blotting and immunohistochemistry are the primary techniques used for this purpose.

Western blot analysis has been utilized to compare the concentration of the calcitonin receptor-like receptor (CLR), a key component of the CGRP receptor, in the ACC of naïve rats and rats with inflammatory pain. frontiersin.org These studies revealed a decrease in CLR protein expression in the ACC of rats experiencing inflammatory pain. frontiersin.org Immunohistochemistry has been employed to demonstrate the presence of CGRP and its receptors in specific brain regions like the ACC, further supporting their involvement in central pain processing. frontiersin.org

Electrophysiological Recordings

Electrophysiological recordings allow for the direct measurement of neuronal activity and provide a real-time understanding of how CGRP and its fragments modulate neural circuits.

In the context of bladder pain, electrophysiological recordings have been used to investigate the effects of CGRP on neurons in the central nucleus of the amygdala (CeA). nih.gov These recordings revealed that CGRP increased the firing rate of neurons in both the right and left CeA. nih.gov This finding, combined with behavioral observations, suggests that while CGRP has a general excitatory effect on CeA neurons, its ultimate impact on pain perception is dependent on the hemispheric side of administration. nih.gov

Hemodynamic Measurements in Rodents

To assess the cardiovascular effects of CGRP and its related peptides, various hemodynamic parameters are measured in rodents. These measurements provide direct evidence of the peptides' influence on blood pressure and blood flow.

In anesthetized rats, intradermal administration of the inflammatory cytokine interleukin-1beta leads to a time-dependent increase in skin blood flow. biocrick.com This increase was significantly inhibited by the CGRP receptor antagonist CGRP (8-37), indicating the involvement of CGRP1 receptors in the inflammatory vasodilator response. biocrick.com Furthermore, CGRP itself is a potent microvascular vasodilator in rat skin, and its effects are antagonized by CGRP (8-37). biocrick.com Studies on the isolated rat pulmonary artery have shown that CGRP induces vasorelaxation, an effect that is abolished by removal of the endothelium or by the presence of a nitric oxide synthase inhibitor, highlighting the mechanism of CGRP's action. biocrick.com

Table 2: Investigated Compounds

Compound Name
alpha-Cgrp (33-37) (rat)
CGRP (8-37) (rat)
Substance P
Interleukin-1beta
Carrageenan

Biochemical Markers of Cell Damage and Oxidative Stress (e.g., CK release, MDA production)

The investigation into the roles of alpha-Calcitonin Gene-Related Peptide (α-CGRP) fragments in cellular protection and damage involves the measurement of specific biochemical markers. Creatine kinase (CK) release serves as a key indicator of sarcolemmal membrane damage, particularly in muscle tissue, while malondialdehyde (MDA) production is a widely used marker for lipid peroxidation and oxidative stress. Research in this area has predominantly focused on the antagonist fragment CGRP (8-37) in rat models, with a notable absence of published data regarding the specific fragment alpha-CGRP (33-37) (rat).

Creatine Kinase (CK) Release

Studies utilizing rat models of ischemia-reperfusion (I/R) injury have consistently demonstrated the protective effects of endogenous CGRP, a protection that is effectively reversed by the administration of the CGRP receptor antagonist, CGRP (8-37). During I/R, cardiac tissue suffers significant damage, leading to the leakage of intracellular enzymes like CK into the bloodstream or coronary effluent.

In isolated rat hearts subjected to global ischemia followed by reperfusion, a significant increase in CK release is observed, indicative of myocardial injury. However, when the hearts are preconditioned with brief cycles of ischemia and reperfusion, this CK release is markedly attenuated. This cardioprotective effect of ischemic preconditioning is abolished by the presence of CGRP (8-37), suggesting that the protective mechanism is mediated by endogenous CGRP. nih.gov Similarly, the protective effects of ischemic postconditioning, a strategy of brief interruptions of reperfusion, are also nullified by CGRP (8-37). ahajournals.org Postconditioned hearts show improved cardiac function and decreased CK release, but the introduction of the antagonist reverses these benefits. ahajournals.org

Further evidence comes from studies where preconditioning is induced pharmacologically. For instance, nitroglycerin-induced preconditioning in the rat small intestine, which protects against I/R injury, is also blocked by CGRP (8-37). semanticscholar.org Similarly, in a model of myocardial injury induced by lysophosphatidylcholine (B164491) in isolated rat hearts, the protective effect of ischemic preconditioning, characterized by reduced CK release, was abolished by CGRP (8-37). nih.gov

The critical role of CGRP in mitigating cellular damage is further highlighted in studies using α-CGRP knockout mice. Following I/R injury, these mice exhibit a significant elevation in CK levels compared to their wild-type counterparts, indicating greater myocardial cell death in the absence of α-CGRP. interchim.frahajournals.org

Table 1: Effect of CGRP (8-37) on Creatine Kinase (CK) Release in Rat Models of Ischemia-Reperfusion Injury
Experimental ModelConditionEffect on CK ReleaseReference
Isolated Rat Heart (Ischemic Preconditioning)Ischemia-Reperfusion (I/R)Increased nih.gov
I/R + Ischemic PreconditioningDecreased nih.gov
I/R + Ischemic Preconditioning + CGRP (8-37)Increased (Protective effect abolished) nih.gov
Isolated Rat Heart (Ischemic Postconditioning)I/RIncreased ahajournals.org
I/R + Ischemic PostconditioningDecreased ahajournals.org
I/R + Ischemic Postconditioning + CGRP (8-37)Increased (Protective effect abolished) ahajournals.org
Isolated Rat Heart (LPC-Induced Injury)Lysophosphatidylcholine (LPC)Increased nih.gov
LPC + Ischemic PreconditioningDecreased nih.gov
LPC + Ischemic Preconditioning + CGRP (8-37)Increased (Protective effect abolished) nih.gov

Malondialdehyde (MDA) Production

Oxidative stress is a major contributor to cellular damage during events like I/R. The measurement of MDA, a product of lipid peroxidation, provides insight into the extent of this stress. Research indicates that CGRP plays a significant role in mitigating oxidative stress, and its antagonist, CGRP (8-37), can exacerbate it.

In studies on rat small intestine subjected to I/R, the injury is associated with a significant increase in MDA release. semanticscholar.org Pretreatment with nitroglycerin, which is believed to act by stimulating CGRP release, significantly reduces MDA levels. semanticscholar.org However, this protective effect is completely abolished by the administration of CGRP (8-37), demonstrating that the anti-oxidative benefit is mediated through CGRP receptors. semanticscholar.org

Similarly, in neonatal rats with hyperoxia-induced lung injury, treatment with CGRP was found to decrease the elevated levels of MDA in lung tissues. mdpi.com This suggests a direct role for CGRP in combating oxidative stress. While this study did not use CGRP (8-37), it supports the anti-oxidative function of CGRP.

Studies on α-CGRP knockout mice further solidify this concept. In a model of cardiac I/R injury, hearts from α-CGRP knockout mice showed significantly higher levels of MDA compared to wild-type mice, indicating increased oxidative stress-induced lipid peroxidation in the absence of CGRP. interchim.frahajournals.org This finding directly links endogenous α-CGRP to the inhibition of oxidative stress.

Table 2: Effect of CGRP (8-37) on Malondialdehyde (MDA) Production in Rat Models
Experimental ModelConditionEffect on MDA ProductionReference
Rat Small Intestine (Ischemia-Reperfusion)Ischemia-Reperfusion (I/R)Increased semanticscholar.org
I/R + Nitroglycerin PreconditioningDecreased semanticscholar.org
I/R + Nitroglycerin Preconditioning + CGRP (8-37)Increased (Protective effect abolished) semanticscholar.org
Neonatal Rat Lung (Hyperoxia-Induced Injury)HyperoxiaIncreased mdpi.com
Hyperoxia + CGRPDecreased mdpi.com

Q & A

Q. What are the structural characteristics of α-CGRP (33-37) (rat), and how can its purity be validated experimentally?

The peptide sequence for α-CGRP (33-37) (rat) is GSEAF (H-Gly-Ser-Glu-Ala-Phe-NH2), with a molecular weight of 508.54 Da and HPLC purity ≥96.4% . To validate purity:

  • Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Confirm mass accuracy via MALDI-TOF mass spectrometry (expected m/z: 508.54 for [M+H]+).
  • Quantify trifluoroacetate (TFA) content (10–45% in custom peptides) using ion chromatography, as residual TFA may skew functional assay results .

Q. How should α-CGRP (33-37) (rat) be stored to maintain stability in in vivo studies?

  • Lyophilized powder : Store at -20°C to -70°C in airtight, light-protected vials.
  • Reconstituted solutions : Aliquot into single-use volumes and store at -70°C to avoid freeze-thaw degradation.
  • Buffer compatibility : Use sterile PBS (pH 7.4) or saline; avoid repeated pH adjustments, which may cause deamidation of glutamic acid residues .

Q. What are the key considerations for designing a baseline receptor-binding assay for α-CGRP (33-37) (rat)?

  • Radioligand binding : Use ¹²⁵I-labeled CGRP in competition assays with rat brainstem membranes.
  • Controls : Include excess unlabeled α-CGRP (1–37) to determine non-specific binding.
  • Data normalization : Express results as % inhibition relative to vehicle-treated samples.
  • Validation : Cross-check with CGRP receptor antagonists (e.g., olcegepant) to confirm target specificity .

Advanced Research Questions

Q. How can conflicting results about α-CGRP (33-37) (rat)’s role in neurogenic inflammation be systematically analyzed?

  • Variable mapping : Compare study parameters such as:
    • Dose ranges (e.g., 0.1–10 nmol/kg in rodent models).
    • Administration routes (intravenous vs. intrathecal).
    • Temporal effects (acute vs. chronic exposure).
  • Meta-analysis framework : Use tools like PRISMA guidelines to assess bias across studies. For example, discrepancies in vasodilation responses may stem from differences in endothelial nitric oxide synthase (eNOS) activation protocols .

Q. What methodologies are recommended for integrating multi-modal data (e.g., transcriptomic and proteomic) to study α-CGRP (33-37) (rat)’s signaling pathways?

  • Data fusion : Apply knowledge graph (KG) models to link peptide-receptor interactions with downstream effectors (e.g., cAMP/PKA pathways).
  • Cross-validation : Use RNA-seq to identify CGRP-modulated genes (e.g., Fos, Npy) and pair with phosphoproteomics to map kinase activation (e.g., ERK1/2).
  • AI-assisted analysis : Leverage tools like ResearchGPT to automate literature synthesis and identify understudied pathway nodes (e.g., TRPV1 crosstalk) .

Q. How can computational modeling improve the prediction of α-CGRP (33-37) (rat)’s tertiary structure and receptor docking?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model peptide flexibility in solvated environments.
  • Docking algorithms : Apply AutoDock Vina or HADDOCK to predict binding affinities with the CGRP receptor (CLR/RAMP1 complex).
  • Validation : Compare in silico results with alanine-scanning mutagenesis data to refine energy minimization parameters .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in synthetic α-CGRP (33-37) (rat) for longitudinal studies?

  • Quality control (QC) : Require certificates of analysis (CoA) with:
    • HPLC chromatograms (retention time ±0.5 min).
    • Amino acid analysis (≥95% composition match).
  • Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life limits .

Q. How should researchers address discrepancies between in vitro binding assays and in vivo functional responses?

  • Troubleshooting checklist :
    • Confirm peptide stability in biological matrices (e.g., plasma proteases).
    • Validate receptor expression in target tissues via immunohistochemistry .
    • Test for off-target effects using receptor knockout models (e.g., Calcrl⁻/⁻ mice) .

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